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molecular formula C12H20N4O2 B8387481 tert-Butyl 2-azido-6-azaspiro[3.4]octane-6-carboxylate

tert-Butyl 2-azido-6-azaspiro[3.4]octane-6-carboxylate

Cat. No. B8387481
M. Wt: 252.31 g/mol
InChI Key: OYDBLQRLXHQLCJ-UHFFFAOYSA-N
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Patent
US08889702B2

Procedure details

The process is performed according to the procedure described in Example 6 (step 6.4.). Starting with 2.05 g (8.15 mmol) of tert-butyl 2-azido-6-azaspiro[3.4]octane-6-carboxylate (isomer 2) and 0.84 g (4.08 mmol) of Lindlar catalyst (PdCaCO3), 1.11 g of product are obtained in the form of a yellow oil.
Quantity
2.05 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
1.11 g
Type
reactant
Reaction Step Two
Name
Lindlar catalyst
Quantity
0.84 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:7][C:6]2([CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8]2)[CH2:5]1)=[N+]=[N-]>[Pd].CC([O-])=O.CC([O-])=O.[Pb+2]>[NH2:1][CH:4]1[CH2:5][C:6]2([CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8]2)[CH2:7]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
2.05 g
Type
reactant
Smiles
N(=[N+]=[N-])C1CC2(C1)CN(CC2)C(=O)OC(C)(C)C
Step Two
Name
product
Quantity
1.11 g
Type
reactant
Smiles
Step Three
Name
Lindlar catalyst
Quantity
0.84 g
Type
catalyst
Smiles
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are obtained in the form of a yellow oil

Outcomes

Product
Name
Type
Smiles
NC1CC2(C1)CN(CC2)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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